2-({5-[(2Z)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)-N-(3,5-dibromophenyl)acetamide
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Overview
Description
2-({5-[(2Z)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)-N-(3,5-dibromophenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2Z)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)-N-(3,5-dibromophenyl)acetamide involves multiple steps, starting with the preparation of the pyridine ring and the subsequent introduction of the cyano and dibromophenyl groups. The reaction conditions typically include the use of strong bases, such as sodium methoxide (MeONa), and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2Z)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)-N-(3,5-dibromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
2-({5-[(2Z)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)-N-(3,5-dibromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(2Z)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)-N-(3,5-dibromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dibromoacetanilide: Shares the dibromophenyl group but differs in other structural elements.
1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides: Similar in having a but-2-en-1-yl group but with different core structures.
Uniqueness
2-({5-[(2Z)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)-N-(3,5-dibromophenyl)acetamide is unique due to its combination of functional groups and structural elements, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19Br2N3OS |
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Molecular Weight |
509.3 g/mol |
IUPAC Name |
2-[5-[(Z)-but-2-enyl]-3-cyano-4,6-dimethylpyridin-2-yl]sulfanyl-N-(3,5-dibromophenyl)acetamide |
InChI |
InChI=1S/C20H19Br2N3OS/c1-4-5-6-17-12(2)18(10-23)20(24-13(17)3)27-11-19(26)25-16-8-14(21)7-15(22)9-16/h4-5,7-9H,6,11H2,1-3H3,(H,25,26)/b5-4- |
InChI Key |
ZIBHYKQYXYJQCC-PLNGDYQASA-N |
Isomeric SMILES |
C/C=C\CC1=C(C(=C(N=C1C)SCC(=O)NC2=CC(=CC(=C2)Br)Br)C#N)C |
Canonical SMILES |
CC=CCC1=C(C(=C(N=C1C)SCC(=O)NC2=CC(=CC(=C2)Br)Br)C#N)C |
Origin of Product |
United States |
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